
GSK1059615: A Preclinical Overview for Drug
Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348 Get Quote

An In-depth Technical Guide on the Dual PI3K/mTOR Inhibitor

GSK1059615 is a potent, ATP-competitive, and reversible dual inhibitor of Phosphoinositide 3-

kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2][3] This document provides a

comprehensive overview of the preclinical data available for GSK1059615, focusing on its

mechanism of action, in vitro and in vivo activities, and relevant experimental protocols.

Mechanism of Action
GSK1059615 targets the PI3K/AKT/mTOR signaling pathway, a critical cascade that is

frequently dysregulated in cancer, promoting cell survival, growth, and proliferation.[4][5] By

simultaneously inhibiting both PI3K and mTOR, GSK1059615 offers a more complete

shutdown of this signaling pathway.[5] The compound interacts with the ATP-binding pocket of

the PI3K enzyme family.[3] Its inhibitory action on the PI3K/AKT/mTOR pathway leads to the

downstream effect of apoptosis induction, potentially through the translocation of Bax to the

mitochondrial outer membrane.[4]

In Vitro Activity
The in vitro inhibitory activity of GSK1059615 has been characterized through various

biochemical and cell-based assays. The compound demonstrates potent inhibition against all

Class I PI3K isoforms and mTOR.

Table 1: Biochemical Inhibitory Activity of GSK1059615

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1672348?utm_src=pdf-interest
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.selleckchem.com/products/GSK1059615.html
https://pubmed.ncbi.nlm.nih.gov/30765226/
https://www.apexbt.com/gsk1059615.html
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3k-inhibitor-gsk1059615
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584207/
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584207/
https://www.apexbt.com/gsk1059615.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/pi3k-inhibitor-gsk1059615
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM) Ki (nM)

PI3Kα 0.4[1][3], 2[1] 0.42[1]

PI3Kβ 0.6[1][3] 0.6[1]

PI3Kγ 5[3] 0.47[1]

PI3Kδ 2[1][3] 1.7[1]

mTOR 12[1][3] Not Reported

Table 2: Cellular Activity of GSK1059615
Cell Line Assay IC50 (nM)

T47D and BT474 Akt Phosphorylation (S473) 40[1]

Head and Neck Squamous

Cell Carcinoma (HNSCC) cell

lines (SCC-9, SQ20B, A253)

Survival and Proliferation Cytotoxic effects observed[5]

Primary human HNSCC cells Survival and Proliferation Cytotoxic effects observed[5]

AGS (gastric cancer) Growth, survival, proliferation Potent inhibition observed[2]

Primary human gastric cancer

cells
Growth, survival, proliferation Potent inhibition observed[2]

In cellular assays, GSK1059615 has been shown to induce G1 cell cycle arrest and apoptosis

in various tumor cell lines, with breast cancer cells showing particular sensitivity.[1][3] In head

and neck squamous cell carcinoma (HNSCC) cells, GSK1059615 treatment led to programmed

necrosis rather than apoptosis.[5]

In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of GSK1059615 in

xenograft models of various cancers.

Table 3: In Vivo Antitumor Activity of GSK1059615
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Cancer Type Xenograft Model Dosing Outcome

Breast Cancer
BT474 or HCC1954

cells in mice
25 mg/kg

Effective inhibition of

tumor growth.[1]

Gastric Cancer
AGS cells in nude

mice

10 or 30 mg/kg, i.p.,

daily

Potent inhibition of

subcutaneous

xenograft growth.[2]

Head and Neck

Squamous Cell

Carcinoma

SCC-9 cells in nude

mice
30 mg/kg, i.p., daily

Significant

suppression of tumor

growth.[5]

Signaling Pathway Inhibition
GSK1059615 effectively blocks the PI3K/AKT/mTOR signaling cascade. This is evidenced by

the reduced phosphorylation of key downstream effectors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.selleckchem.com/products/GSK1059615.html
https://pubmed.ncbi.nlm.nih.gov/30765226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5584207/
https://www.benchchem.com/product/b1672348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytoplasm

Nucleus

Receptor Tyrosine
Kinase (RTK)

PI3K

PIP3

PIP2

PDK1

Akt

mTORC1

mTORC2

S6K1

Cell Proliferation,
Survival, Growth

GSK1059615

Click to download full resolution via product page

Caption: PI3K/mTOR signaling pathway with GSK1059615 inhibition points.
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Key Experimental Protocols
PI3K Kinase Inhibition Assay (HTRF-based)
This assay measures the inhibitory effect of GSK1059615 on PI3K isoforms.

Enzyme and Substrate Preparation:

PI3Kα and δ assays: 400 pM enzyme.[1]

PI3Kβ assay: 200 pM enzyme.[1]

PI3Kγ assay: 1 nM enzyme.[1]

Substrate: 10 µM PIP2.[1]

Compound Preparation: GSK1059615 is serially diluted (3-fold) in DMSO.[1]

Reaction Setup:

50 nL of diluted GSK1059615 is transferred to a 384-well plate.[1]

2.5 µL of PI3K enzyme in reaction buffer is added and pre-incubated for 15 minutes at

room temperature.[1]

The reaction is initiated by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP).[1]

ATP concentrations vary by isoform: 100 µM for PI3Kα, β, and δ; 15 µM for PI3Kγ.[1]

Incubation and Quenching: The reaction plate is incubated for 1 hour at room temperature,

followed by the addition of 2.5 µL of a stop solution.[1]

Detection:

2.5 µL of a detection solution is added, and the plate is incubated for 1 hour in the dark.[1]

HTRF signal is measured using an Envision plate reader (330nm excitation, 620nm and

665nm emission).[1]
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1. Serial Dilution of GSK1059615 in DMSO

2. Transfer 50 nL to 384-well Plate

3. Add 2.5 µL PI3K Enzyme Solution

4. Pre-incubate for 15 min at RT

5. Initiate Reaction with 2.5 µL Substrate (PIP2 + ATP)

6. Incubate for 1 hour at RT

7. Quench Reaction with 2.5 µL Stop Solution

8. Add 2.5 µL Detection Solution

9. Incubate for 1 hour in the dark

10. Read HTRF Signal

Click to download full resolution via product page

Caption: Workflow for the HTRF-based PI3K kinase inhibition assay.
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Cellular Akt Phosphorylation Assay
This cell-based assay determines the effect of GSK1059615 on the PI3K pathway activity

within cells.

Cell Plating: Cells are seeded at a density of 1 x 10^4 cells per well in 96-well plates and

incubated overnight.[1]

Compound Treatment: GSK1059615 is added to the wells, and the plates are incubated for

30 minutes.[1]

Cell Lysis:

The media is aspirated, and the wells are washed once with cold PBS.[1]

80 µL of MSD Lysis buffer is added to each well, and the plates are incubated on a shaker

at 4°C for at least 30 minutes.[1]

Akt Duplex Assay:

Plates are washed four times with wash buffer.[1]

60 µL of cell lysate is transferred to the assay plate and incubated for 1 hour at room

temperature on a shaker.[1]

After another four washes, 25 µL of antibody is added per well, and the plate is incubated

for 1 hour on a shaker.[1]

Detection:

The plate is washed again, and 150 µL of Read Buffer is added to each well.[1]

The plate is read immediately to determine the levels of phosphorylated Akt.[1]

In Vivo Xenograft Studies
Animal Model: Athymic nude mice (6 weeks old) are typically used.[6]
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Tumor Implantation: Tumor cells (e.g., AGS, SCC-9) or tumor fragments are subcutaneously

injected or implanted.[2][5][7]

Treatment Initiation: When tumors reach a specific volume (e.g., 60-150 mm³), mice are

randomized into control and treatment groups.[7]

Drug Administration: GSK1059615 is administered, typically via intraperitoneal (i.p.)

injection, at a specified dose and schedule (e.g., daily).[2][5]

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[7]

Endpoint: The study is concluded when tumors in the control group reach a predetermined

maximum size, at which point tumors are excised and weighed.[5][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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